molecular formula C12H11FO3 B6618107 4-(4-fluorophenyl)-4-methyloxane-2,6-dione CAS No. 1267035-53-9

4-(4-fluorophenyl)-4-methyloxane-2,6-dione

Katalognummer B6618107
CAS-Nummer: 1267035-53-9
Molekulargewicht: 222.21 g/mol
InChI-Schlüssel: BYFSCKGKYBSJEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-4-methyloxane-2,6-dione (4-FPM-2,6-D) is a fluorinated analog of 4-methylphenidate (MPH), a psychostimulant drug used to treat Attention Deficit Hyperactivity Disorder (ADHD). 4-FPM-2,6-D is a novel compound that has been studied for its potential use as a therapeutic agent for the treatment of ADHD and other disorders.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorophenyl)-4-methyloxane-2,6-dione has been studied for its potential use as a therapeutic agent for the treatment of ADHD and other disorders. In animal studies, this compound has been shown to have a stimulant effect similar to that of MPH, but with a lower potency. Additionally, this compound has been shown to have a higher selectivity for the dopamine transporter compared to MPH. This suggests that this compound may be more effective in treating ADHD than MPH.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which increases the amount of dopamine available in the brain. This increased availability of dopamine is thought to be responsible for the stimulant effects of this compound. Additionally, this compound has been shown to increase the release of norepinephrine, which is thought to contribute to its stimulant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, in animal studies, this compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and increase the release of dopamine and norepinephrine in the brain. Additionally, this compound has been shown to increase the levels of serotonin and noradrenaline in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione in laboratory experiments has several advantages. First, this compound is a novel compound that is not yet widely available, which makes it an ideal candidate for use in research studies. Additionally, this compound is a potent psychostimulant with a high selectivity for the dopamine transporter, making it an ideal candidate for studies of dopamine-related disorders. Finally, the synthesis method for this compound is relatively simple and inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound has not been extensively studied, so its effects on humans are not yet fully understood. Additionally, this compound has not been approved by the FDA for use in humans, so it cannot be used in clinical trials. Finally, this compound is a potent psychostimulant, so it should be used with caution in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione. First, further research should be conducted to better understand the biochemical and physiological effects of this compound. Additionally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans. Finally, research should be conducted to explore the potential therapeutic uses of this compound, such as its use in the treatment of ADHD and other disorders.

Synthesemethoden

4-(4-fluorophenyl)-4-methyloxane-2,6-dione can be synthesized by a three-step process. The first step involves the reaction of 4-fluorophenylmagnesium bromide with 4-methyloxane-2,6-dione to produce 4-fluorophenyl-4-methyloxane-2,6-dione. The second step involves the reaction of the product of the first step with potassium carbonate in an aqueous solution to produce 4-fluorophenyl-4-methyloxane-2,6-dione. The final step involves the reaction of the product of the second step with sodium hydroxide to produce this compound.

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-4-methyloxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-12(6-10(14)16-11(15)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFSCKGKYBSJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.